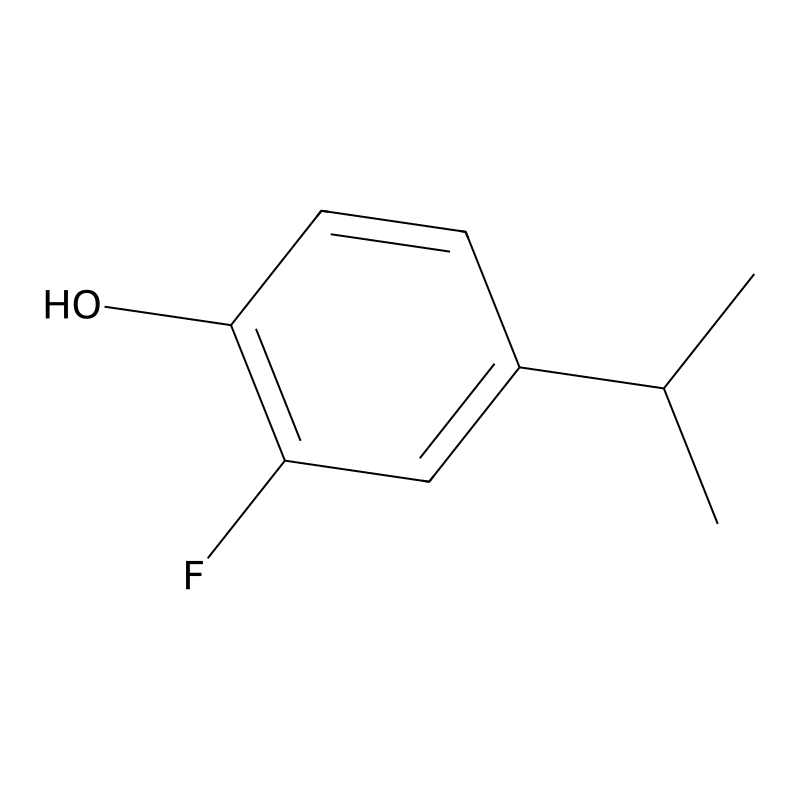

2-Fluoro-4-isopropylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Fluoro-4-isopropylphenol is an organic compound with the molecular formula CHFO. This compound features a fluorine atom at the ortho position relative to the hydroxyl group on a phenolic ring, along with an isopropyl group at the para position. The introduction of fluorine enhances the compound's lipophilicity and may influence its biological activity and reactivity. It is typically encountered as a colorless to pale yellow liquid with a characteristic odor and is soluble in organic solvents but only slightly soluble in water .

- Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives, which may have different biological activities.

- Reduction: It can be reduced to form more saturated derivatives, potentially altering its pharmacological properties.

- Electrophilic Aromatic Substitution: The presence of the fluorine atom can direct electrophilic substitution reactions, allowing for the introduction of additional functional groups onto the aromatic ring .

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific reaction conditions can significantly influence the yield and purity of the products formed.

2-Fluoro-4-isopropylphenol exhibits notable biological activities, primarily through its interactions with various receptors:

- Estrogen Receptor Activation: This compound has been shown to activate estrogen receptors, which play a crucial role in regulating reproductive functions and other physiological processes.

- Androgen Receptor Interaction: It also interacts with androgen receptors, influencing male hormone signaling pathways.

- Cell Signaling Modulation: The compound can affect cell signaling pathways, potentially impacting gene expression and cellular metabolism .

These properties suggest potential applications in pharmaceuticals, particularly in hormone-related therapies.

The synthesis of 2-Fluoro-4-isopropylphenol can be achieved through several methods:

- Fluorination of 4-Isopropylphenol: A common method involves the electrophilic fluorination of 4-isopropylphenol using fluorinating agents such as N-fluorobenzenesulfonimide or elemental fluorine under controlled conditions to ensure selectivity at the ortho position.

- Alkylation Reactions: Another approach is through alkylation reactions where phenolic compounds are reacted with propylene in the presence of a Lewis acid catalyst, followed by subsequent fluorination steps .

- Industrial Production: In industrial settings, these methods are scaled up using optimized reaction conditions to maximize yield and purity.

2-Fluoro-4-isopropylphenol has several applications across various fields:

- Pharmaceuticals: Due to its receptor-modulating properties, it may serve as a lead compound in developing drugs targeting hormonal pathways.

- Chemical Intermediates: It can be used as an intermediate in synthesizing more complex organic molecules, including agrochemicals and specialty chemicals.

- Research: The compound is valuable in biochemical research for studying receptor interactions and signaling pathways .

Several compounds share structural similarities with 2-Fluoro-4-isopropylphenol. Here are some notable examples:

Uniqueness of 2-Fluoro-4-isopropylphenol

The unique placement of the fluorine atom at the ortho position relative to the hydroxyl group distinguishes 2-Fluoro-4-isopropylphenol from other isopropylphenols. This specific configuration not only affects its physical properties but also enhances its receptor-binding capabilities compared to structurally similar compounds.

2-Fluoro-4-isopropylphenol is precisely identified by its CAS registry number 197362-75-7, which serves as its unique chemical identifier in international databases and regulatory frameworks. The compound belongs to the broader class of fluorinated phenolic compounds and is specifically categorized as a substituted phenol with both halogen and alkyl substituents. According to PubChem classification systems, this compound falls under the category of organofluorine compounds and is specifically listed in databases tracking per- and polyfluoroalkyl substances (PFAS) and fluorinated organic compounds.

The molecular formula C₉H₁₁FO indicates a relatively simple aromatic structure with a molecular weight of 154.18 g/mol. The IUPAC nomenclature designates this compound as 2-fluoro-4-propan-2-ylphenol, reflecting the systematic naming conventions for substituted phenolic compounds. The structural representation through SMILES notation is expressed as CC(C)C1=CC(=C(C=C1)O)F, providing a linear description of the molecular connectivity.

Table 1: Molecular Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 197362-75-7 |

| Molecular Formula | C₉H₁₁FO |

| Molecular Weight | 154.18 g/mol |

| IUPAC Name | 2-fluoro-4-propan-2-ylphenol |

| InChI Key | AJYBHMQEIBOMHW-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=C(C=C1)O)F |

The InChI (International Chemical Identifier) for this compound is InChI=1S/C9H11FO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3, providing a standardized representation that enables precise identification across different chemical databases and software systems. This standardization is crucial for chemical informatics applications and ensures consistent identification in research and commercial contexts.

Historical Context in Organofluorine Chemistry

The development of fluorinated phenolic compounds like 2-Fluoro-4-isopropylphenol must be understood within the broader historical context of organofluorine chemistry, which has evolved significantly since the early 19th century. The foundations of organofluorine chemistry were established when Alexander Borodin first synthesized an organofluorine compound in 1862 through nucleophilic replacement of a halogen atom by fluoride. This pioneering work by Borodin, who was both a chemist and renowned composer, represented the first example of synthesis of an organofluorine compound by halogen exchange, a methodology that remains broadly used in modern fluorine chemistry and fluorochemical industry.

The systematic study of fluorinated aromatic compounds gained momentum with the work of Schiemann in 1927, who developed an aromatic fluorination methodology using diazonium salts of aromatic amines in the presence of fluoroboric acid to produce fluorinated aromatic compounds. This reaction, known as the Schiemann reaction, was improved over time and continues to be used for the manufacture of fluoroaromatic compounds today. Subsequently, Gottlieb reported another important synthesis methodology in 1936, involving nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride, which became the first example of halogen exchange method used in fluoroarene synthesis.

The industrial significance of organofluorine compounds became apparent in the 1920s when the nonflammability and nontoxicity of chlorofluorocarbons attracted commercial attention. The accidental discovery of polytetrafluoroethylene (PTFE) by Roy J. Plunkett at DuPont in 1938 marked a turning point in the practical applications of fluorinated materials. These historical developments established the foundation for modern fluorinated pharmaceutical and agrochemical compounds, with current estimates indicating that approximately 30% of all new approved drugs incorporate one or more fluorine atoms.

Significance in Chemical Research

The research significance of 2-Fluoro-4-isopropylphenol stems from its unique combination of structural features that influence both electronic and steric properties. The fluorine atom at the ortho position relative to the hydroxyl group significantly affects the electronic distribution within the aromatic ring, while the isopropyl group at the para position provides steric bulk that can influence molecular interactions and chemical reactivity. This combination makes the compound valuable as a building block in synthetic chemistry and as a model system for understanding structure-activity relationships in fluorinated phenolic compounds.

Fluorinated phenolic compounds have gained particular attention in pharmaceutical research due to their enhanced metabolic stability and potential for improved drug properties. The carbon-fluorine bond, being the strongest bond in organic chemistry, provides resistance to metabolic degradation while the fluorine atom's small size allows for minimal steric perturbation compared to other halogen substitutions. These properties make fluorinated building blocks like 2-Fluoro-4-isopropylphenol valuable for modulating physical and chemical properties such as stability, reactivity, lipophilicity, and acidity in drug development applications.